Nisin

Overview

Description

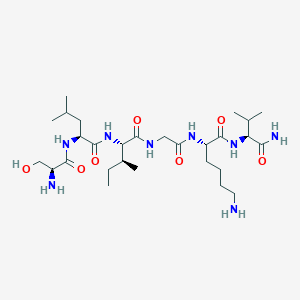

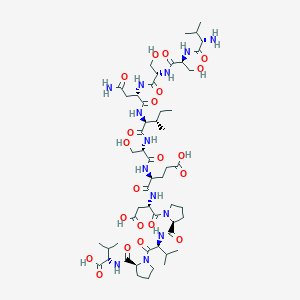

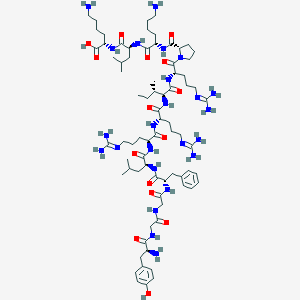

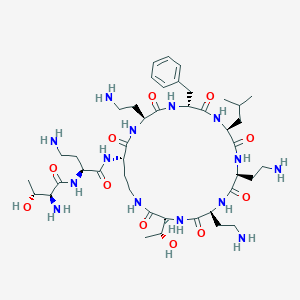

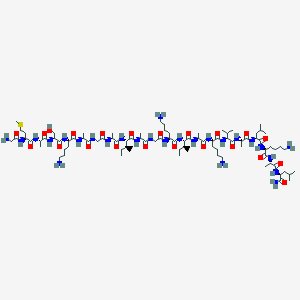

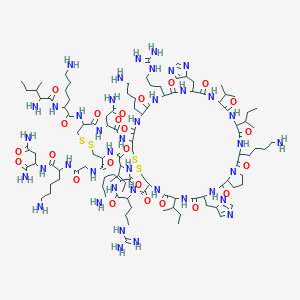

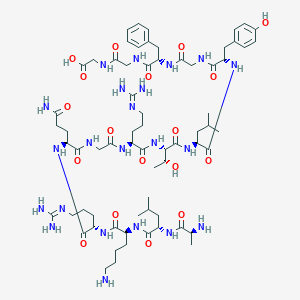

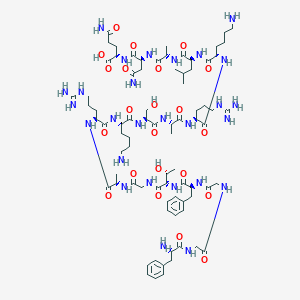

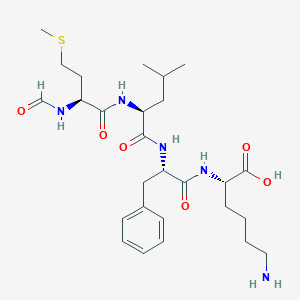

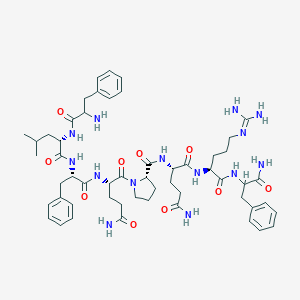

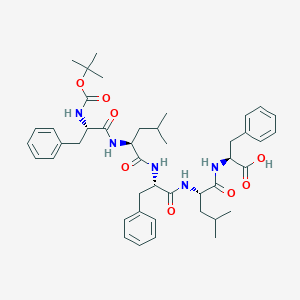

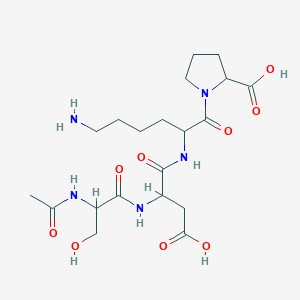

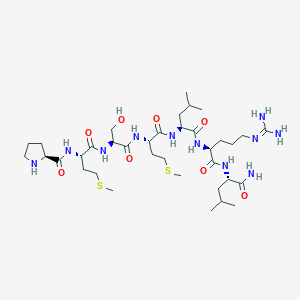

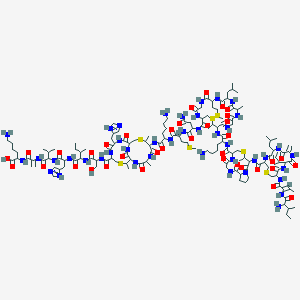

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis and is used as a food preservative . It has 34 amino acid residues, including the uncommon amino acids lanthionine (Lan), methyllanthionine (MeLan), didehydroalanine (Dha), and didehydroaminobutyric acid (Dhb) .

Synthesis Analysis

Nisin is produced by Lactococcus lactis and serves as the paradigm for our understanding of the genetic organization, expression, and regulation of genes involved in lantibiotic biosynthesis . Recent developments in understanding the complex biosynthesis of nisin have shed light on the cellular location of the modification and transport machinery and the coordinated series of spatio-temporal events required to produce active nisin and provide resistance and immunity .Molecular Structure Analysis

Nisin is a small gene-encoded antimicrobial protein that contains unusual dehydroalanine and dehydrobutyrine residues . The reactivity of these residues toward nucleophiles was explored by reacting nisin with a variety of mercaptans .Chemical Reactions Analysis

The reactivity of nisin’s dehydroalanine and dehydrobutyrine residues toward nucleophiles was explored by reacting nisin with a variety of mercaptans . The kinetics of reaction with 2-mercaptoethane-sulfonate and thioglycolate indicated that the reaction pathway includes a binding step .Physical And Chemical Properties Analysis

Nisin is soluble in water and effective at levels nearing the parts-per-billion range . The solubility of nisin is quite high at low pH (57 mg/ml at pH 2) and is much lower at high pH (0.25 mg/ml at pH 8 to 12), as measured before significant pH-induced chemical modification had occurred .Scientific Research Applications

Biomedical Applications

- Scientific Field : Biomedical

- Summary of Application : Nisin has been used widely as a food biopreservative. Over the past two decades, the application of nisin has been extended to biomedical fields .

- Methods of Application : Nisin is synthesized from mRNA and the translated peptide contains several unusual amino acids due to post‐translational modifications .

- Results or Outcomes : Studies have reported that nisin can prevent the growth of drug‐resistant bacterial strains, such as methicillin‐resistant Staphylococcus aureus, Streptococcus pneumoniae, Enterococci, and Clostridium difficile .

Antimicrobial Applications

- Scientific Field : Microbiology

- Summary of Application : Nisin is an antimicrobial peptide produced by certain Gram‐positive bacteria that include Lactococcus and Streptococcus species .

- Methods of Application : Nisin is produced in the metabolic process of some strains of Lactococcus lactis subspecies lactis .

- Results or Outcomes : Nisin has good bacteriostasis and can effectively inhibit the growth of gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Listeria, and Micrococcus), especially bacterial spores .

Food Preservation

- Scientific Field : Food Science

- Summary of Application : Nisin is used as a natural preservative/additive in some food and food products such as processed cheese, butter, canned, alcoholic beverages .

- Methods of Application : It can be used in combination with one or one or two or more other defense methods .

- Results or Outcomes : Nisin has made a significant impact in the food industry as a natural biopreservative for different types of foods .

Control of Gram-positive Bacteria

- Scientific Field : Microbiology

- Summary of Application : Nisin is effective in controlling Gram-positive bacteria such as Clostridioides difficile .

- Methods of Application : In combination with other compounds like ethylene diamine tetra-acetic acid and cinnamaldehyde, nisin has been effective in controlling enterotoxigenic Gram-negative bacteria such as Escherichia coli .

- Results or Outcomes : Nisin has shown to be effective in controlling these bacteria .

Inactivation of Spore-Forming Bacteria in Foods

- Scientific Field : Food Science

- Summary of Application : Nisin has been used in the inactivation of spore-forming bacteria in foods .

- Methods of Application : Nisin, in combination with other non-thermal treatments, such as high pressure, supercritical carbon dioxide, electric pulses, has been proven to be effective in the inactivation of microbial spores through the disruption of the spore structure and prevention of spore outgrowth .

- Results or Outcomes : The control of microbial spores in foods is essential in maintaining food safety and extension of shelf-life .

Oral Diseases

- Scientific Field : Dentistry

- Summary of Application : Nisin has been applied in oral diseases .

- Methods of Application : Nisin-containing dental materials and nisin-producing probiotics have been used .

- Results or Outcomes : Nisin shows promising performance against dental caries, endodontic and periodontal diseases, and even oral cancer .

Influence on the Microbiome

- Scientific Field : Microbiology

- Summary of Application : The unearthing of new natural variants of nisin from within human and animal gastrointestinal tracts has sparked interest in the potential application of nisin to influence the microbiome .

- Methods of Application : The mechanisms of action of nisin in influencing the microbiome are still being explored .

- Results or Outcomes : Given the growing recognition of the role the gastrointestinal microbiota plays in health and disease, the influence of nisin on the microbiome could have significant implications .

Bioengineering of Novel Compounds

- Scientific Field : Biotechnology

- Summary of Application : Interdisciplinary approaches have taken advantage of biotechnological advancements to bioengineer nisin to produce novel variants and expand nisin functionality for applications in the biomedical field .

- Methods of Application : The promiscuity of the nisin enzymatic complex to modify and transport a broad range of substrates attached to the nisin leader sequence, including medically relevant nonlantibiotic peptides .

- Results or Outcomes : This validates the broader potential applications for the bioengineering of novel compounds other than nisin .

Future Directions

The continued unearthing of new natural variants of nisin from within human and animal gastrointestinal tracts has sparked interest in the potential application of nisin to influence the microbiome . Moreover, interdisciplinary approaches have taken advantage of biotechnological advancements to bioengineer nisin to produce novel variants and expand nisin functionality for applications in the biomedical field .

properties

IUPAC Name |

6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H230N42O37S7/c1-24-69(11)105(148)135(213)162-82(27-4)118(196)174-94-58-225-59-95(175-123(201)89(48-67(7)8)169-115(193)74(16)158-138(216)107(70(12)25-2)180-132(94)210)133(211)184-112-79(21)229-61-96(160-104(190)56-152-134(212)100-38-34-44-185(100)142(112)220)128(206)164-84(36-29-32-42-145)120(198)182-109-76(18)226-60-97(161-103(189)55-151-117(195)85(39-45-223-22)165-122(200)88(47-66(5)6)168-113(191)72(14)156-102(188)54-153-136(109)214)129(207)171-92(51-101(147)187)125(203)166-86(40-46-224-23)119(197)163-83(35-28-31-41-144)121(199)183-110-77(19)228-63-99-130(208)170-90(49-80-52-149-64-154-80)124(202)176-98(62-227-78(20)111(141(219)177-99)181-116(194)75(17)159-140(110)218)131(209)173-93(57-186)127(205)179-108(71(13)26-3)139(217)172-91(50-81-53-150-65-155-81)126(204)178-106(68(9)10)137(215)157-73(15)114(192)167-87(143(221)222)37-30-33-43-146/h27,52-53,64-72,75-79,83-100,105-112,186H,15-16,24-26,28-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,212)(H,153,214)(H,156,188)(H,157,215)(H,158,216)(H,159,218)(H,160,190)(H,161,189)(H,162,213)(H,163,197)(H,164,206)(H,165,200)(H,166,203)(H,167,192)(H,168,191)(H,169,193)(H,170,208)(H,171,207)(H,172,217)(H,173,209)(H,174,196)(H,175,201)(H,176,202)(H,177,219)(H,178,204)(H,179,205)(H,180,210)(H,181,194)(H,182,198)(H,183,199)(H,184,211)(H,221,222)/b82-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNLLIYOARQCIX-GSJOZIGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C143H230N42O37S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3354.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nisaplin | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.